![molecular formula C31H44O5 B14334266 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate CAS No. 103408-70-4](/img/structure/B14334266.png)
4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate is a chemical compound with the molecular formula C31H44O4 . It contains a total of 79 atoms, including 44 hydrogen atoms, 31 carbon atoms, and 4 oxygen atoms . This compound is characterized by its complex structure, which includes multiple aromatic rings and ester groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-hydroxybenzoic acid derivatives and alcohols in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions are crucial to ensure the quality of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential pharmacological properties and interactions with biological targets.
Industry: Applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These products can further interact with various biological pathways, potentially influencing enzyme activity and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(hexyloxy)benzoate
- 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(heptyloxy)benzoate
Uniqueness
4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate is unique due to its specific combination of aromatic rings and long alkyl chains. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
103408-70-4 |
|---|---|
Fórmula molecular |
C31H44O5 |
Peso molecular |
496.7 g/mol |
Nombre IUPAC |
[4-(2-methylbutoxycarbonyl)phenyl] 4-dodecoxybenzoate |
InChI |
InChI=1S/C31H44O5/c1-4-6-7-8-9-10-11-12-13-14-23-34-28-19-15-27(16-20-28)31(33)36-29-21-17-26(18-22-29)30(32)35-24-25(3)5-2/h15-22,25H,4-14,23-24H2,1-3H3 |
Clave InChI |
XAVDDDIKSYICHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



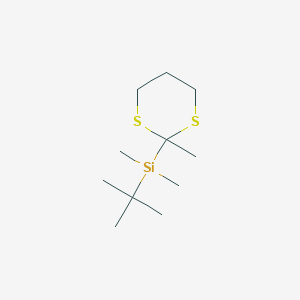
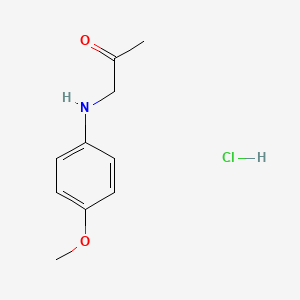
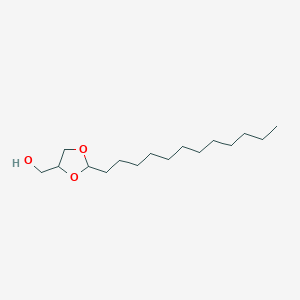
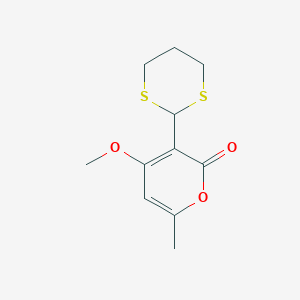



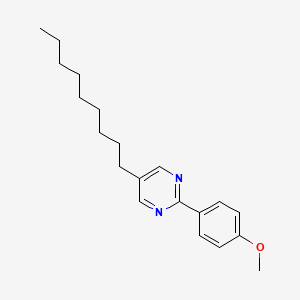

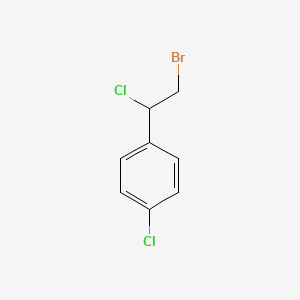

![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)

